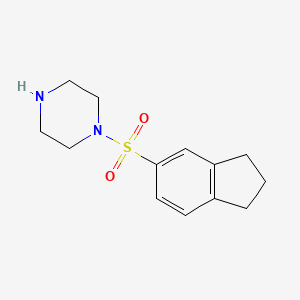

1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine

Description

Contextual Significance of Dihydroindene Moieties in Synthetic Chemistry and Biological Applications

The indane scaffold, a bicyclic framework consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, and its derivatives like dihydroindene, are considered privileged structures in medicinal chemistry. researchgate.net This designation stems from their frequent appearance in molecules exhibiting a wide range of pharmacological activities. researchgate.net The rigid structure of the dihydroindene core provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets such as enzymes and receptors.

In synthetic chemistry, the dihydroindene core serves as a versatile starting point for the creation of more complex molecules. researchgate.net Its chemical stability and the potential for functionalization on both the aromatic and aliphatic rings allow for the systematic exploration of structure-activity relationships (SAR).

The biological importance of this moiety is well-documented. For instance, certain novel dihydro-1H-indene derivatives have been designed and evaluated as potent tubulin polymerisation inhibitors, exhibiting significant anti-angiogenic and antitumor properties. nih.govnih.gov Studies have shown that these compounds can bind to the colchicine (B1669291) site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov The indane framework is also a key component of several established pharmaceutical agents, further cementing its role in therapeutic development. researchgate.net

Table 1: Selected Biological Applications of Dihydroindene Derivatives

| Application Area | Mechanism/Target | Reference |

|---|---|---|

| Anticancer | Tubulin Polymerisation Inhibition | nih.govnih.gov |

| Anti-angiogenic | Inhibition of new blood vessel formation | nih.govnih.gov |

| Neuroprotective | Component of neuroleptic and neuroprotective molecules | researchgate.net |

| Cannabimimetic | Affinity for cannabinoid brain (CB1) receptor | researchgate.net |

Role of the Sulfonylpiperazine Functional Group in Molecular Design and Bioactivity

The sulfonylpiperazine group is another critical pharmacophore widely utilized in drug discovery. omicsonline.orgomicsonline.org It combines a sulfonamide group, known for its strong hydrogen bonding capabilities and metabolic stability, with a piperazine (B1678402) ring, a common linker and basic center in many drugs. mdpi.com The piperazine ring's two nitrogen atoms can improve the pharmacological and pharmacokinetic profiles of drug candidates, for example by increasing water solubility and bioavailability. mdpi.com

This functional group is integral to the design of molecules targeting a diverse array of biological systems. The sulfonyl group, attached to the piperazine ring, can enhance lipophilicity and metabolic stability, which facilitates interactions with target proteins. omicsonline.orgomicsonline.org Derivatives containing this moiety have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and effects on the central nervous system (CNS). omicsonline.orgjetir.org For example, specific sulfonylpiperazine analogs act as negative allosteric modulators of human neuronal nicotinic receptors, which are targets for treating nicotine (B1678760) addiction. nih.gov Other research has shown their potential as LpxH inhibitors with antibiotic activity and as antioxidant agents. nih.govnih.gov

Table 2: Notable Bioactivities of Sulfonylpiperazine Derivatives

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Enzyme Inhibition (e.g., LpxH, AChE, Tyrosinase) | Antibacterial, Neurodegenerative, Pigmentation Disorders | nih.govnih.gov |

| Receptor Modulation (e.g., nAChR NAMs) | Central Nervous System (e.g., Addiction) | nih.gov |

| Anticancer/Cytotoxic | Oncology | omicsonline.orgnih.gov |

| Antimicrobial | Infectious Diseases | omicsonline.orgresearchgate.net |

| Antioxidant | General Health, Oxidative Stress-related Diseases | nih.govnih.gov |

Overview of the 1-(2,3-Dihydro-1H-indene-5-sulfonyl)piperazine Framework as a Research Target and Building Block

The compound this compound, with CAS number 794582-39-1, represents the direct conjugation of the two previously discussed pharmacophores. sigmaaldrich.com This molecule serves primarily as a chemical building block—a foundational structure available for further chemical modification in research and development settings. sigmaaldrich.combiosynth.com Its structure consists of a piperazine ring where one nitrogen atom is attached to the 5-position of a 2,3-dihydro-1H-indene ring via a sulfonyl linker. The second nitrogen of the piperazine ring remains a reactive site, available for the introduction of various substituents to create a library of new, more complex derivatives.

The value of this specific framework lies in its potential to serve as a starting point for synthesizing compounds that may exhibit synergistic or novel biological activities derived from its constituent parts. Researchers can leverage the established bioactivities of both the dihydroindene and sulfonylpiperazine scaffolds to guide the design of new molecules with targeted therapeutic applications. Its commercial availability facilitates its use in discovery chemistry programs without the need for multi-step de novo synthesis. sigmaaldrich.com

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 794582-39-1 | sigmaaldrich.com |

| Molecular Formula | C13H18N2O2S | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| Melting Point | 90-91 °C | sigmaaldrich.com |

| IUPAC Name | 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazine | sigmaaldrich.com |

Rationale for Comprehensive Academic Investigation of Analogous Chemical Entities

The rationale for the comprehensive academic investigation of chemical entities analogous to this compound is rooted in the principles of rational drug design and the exploration of chemical space. Given that the dihydroindene scaffold is associated with anticancer and neuroprotective activities and the sulfonylpiperazine moiety is linked to a wide range of pharmacological effects including antimicrobial, anticancer, and CNS-modulating properties, their combination presents a compelling strategy for discovering novel therapeutic agents. researchgate.netnih.govnih.govomicsonline.orgomicsonline.orgnih.gov

By synthesizing and screening libraries of derivatives based on this core structure, researchers can systematically investigate how different substituents on the piperazine nitrogen affect potency, selectivity, and pharmacokinetic properties. This approach allows for the fine-tuning of molecular properties to optimize interactions with a specific biological target. The structural rigidity of the dihydroindene portion combined with the conformational flexibility and functional handle of the piperazine ring provides a rich platform for generating diverse and structurally complex molecules. The pursuit of such analogs is driven by the high probability of identifying novel compounds with unique and potentially valuable therapeutic profiles, addressing unmet needs in areas such as oncology, infectious diseases, and neurology.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c16-18(17,15-8-6-14-7-9-15)13-5-4-11-2-1-3-12(11)10-13/h4-5,10,14H,1-3,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBFJJXSHATUKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901233097 | |

| Record name | 1-[(2,3-Dihydro-1H-inden-5-yl)sulfonyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57263256 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

794582-39-1 | |

| Record name | 1-[(2,3-Dihydro-1H-inden-5-yl)sulfonyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=794582-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2,3-Dihydro-1H-inden-5-yl)sulfonyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 1-(2,3-Dihydro-1H-indene-5-sulfonyl)piperazine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which aids in planning its synthesis.

Strategic Disconnections and Precursor Identification

The primary strategic disconnection for this compound is at the sulfonamide bond. This disconnection breaks the molecule into two key precursors: 2,3-dihydro-1H-indene-5-sulfonyl chloride and piperazine (B1678402). This approach is logical as the formation of a sulfonamide bond from a sulfonyl chloride and an amine is a reliable and well-established chemical reaction.

A further retrosynthetic step involves the disconnection of the sulfonyl chloride group from the indene (B144670) ring. This leads to the identification of 2,3-dihydro-1H-indene (also known as indane) as the fundamental starting material for this portion of the molecule. The functionalization of the indane ring at the 5-position is a critical step in the forward synthesis.

Forward Synthesis Pathways

The forward synthesis of this compound is a multi-step process that involves the assembly of the indene ring system, its functionalization, and the subsequent incorporation of the piperazine moiety.

Sulfonylation Reactions for Formation of the Sulfonyl Linkage

The final and key step in the synthesis is the formation of the sulfonamide linkage. This is typically achieved through the reaction of 2,3-dihydro-1H-indene-5-sulfonyl chloride with piperazine. nih.govnih.gov This nucleophilic substitution reaction is a common method for synthesizing sulfonamides. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2,3-Dihydro-1H-indene-5-sulfonyl chloride | Piperazine | Triethylamine (B128534) | Dichloromethane (B109758) | This compound |

| 2,3-Dihydro-1H-indene-5-sulfonyl chloride | Piperazine | Pyridine (B92270) | Tetrahydrofuran (B95107) | This compound |

Indene Ring System Assembly and Functionalization at the 5-Position

The synthesis begins with the 2,3-dihydro-1H-indene (indane) core. While various methods exist for the synthesis of the indene ring itself, for the purpose of this synthesis, indane is often considered a commercially available starting material. The critical transformation is the introduction of the sulfonyl chloride group at the 5-position of the indane ring. This is typically achieved through an electrophilic aromatic substitution reaction, specifically chlorosulfonylation. The reaction of indane with chlorosulfonic acid can directly yield 2,3-dihydro-1H-indene-5-sulfonyl chloride. chemicalbook.comchemicalbook.com The position of substitution is directed by the activating nature of the alkyl portion of the benzene (B151609) ring.

| Starting Material | Reagent | Reaction Type | Product |

| 2,3-Dihydro-1H-indene | Chlorosulfonic acid | Electrophilic Aromatic Substitution | 2,3-Dihydro-1H-indene-5-sulfonyl chloride |

Piperazine Ring Incorporation and Derivatization

The incorporation of the piperazine ring is achieved in the final sulfonylation step as described in section 2.2.1. In this reaction, one of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond. nih.gov

While the target compound is this compound, the secondary amine of the piperazine ring offers a site for further derivatization. This allows for the synthesis of a library of related compounds with potentially different biological activities. Such derivatization would typically be carried out after the initial sulfonamide bond formation.

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of this compound focuses on maximizing the yield and purity of the final product. Key parameters for optimization include the choice of solvent, base, reaction temperature, and stoichiometry of the reactants.

For the sulfonylation reaction, aprotic solvents such as dichloromethane or tetrahydrofuran are commonly used to avoid reaction with the sulfonyl chloride. The choice of base is also critical; tertiary amines like triethylamine or pyridine are often employed to scavenge the HCl produced during the reaction without competing as nucleophiles. The reaction is typically run at room temperature or slightly below to control exothermicity and minimize side reactions. Using a slight excess of piperazine can help to drive the reaction to completion, though this may necessitate a more rigorous purification step to remove the unreacted piperazine.

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane, Tetrahydrofuran | Aprotic, prevents reaction with sulfonyl chloride |

| Base | Triethylamine, Pyridine | Neutralizes HCl byproduct, non-nucleophilic |

| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side products |

| Stoichiometry | Slight excess of piperazine | Ensures complete consumption of the sulfonyl chloride |

Derivatization and Scaffold Modification Strategies

Strategies for modifying the this compound scaffold are primarily focused on altering its physicochemical and pharmacological properties. These modifications can influence receptor affinity, selectivity, metabolic stability, and pharmacokinetic profiles.

The secondary amine of the piperazine ring in this compound is a prime target for functionalization through N-alkylation and N-acylation reactions. These reactions introduce a wide array of substituents, enabling a systematic investigation of their impact on biological activity.

N-Alkylation: The introduction of alkyl groups onto the piperazine nitrogen can be achieved through several standard methods. One common approach involves the reaction of the parent piperazine with alkyl halides (e.g., chlorides, bromides, or iodides) in the presence of a base to neutralize the hydrogen halide formed during the reaction. Bases such as potassium carbonate or triethylamine are frequently employed in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF). Reductive amination is another powerful technique, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the N-alkylated product. This method is particularly useful for introducing more complex alkyl substituents.

N-Acylation: Acyl groups are readily introduced by treating the piperazine with acylating agents like acyl chlorides or anhydrides. These reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to scavenge the acid byproduct. Amide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can also be used to facilitate the reaction between the piperazine and a carboxylic acid. These methods allow for the incorporation of a diverse range of acyl moieties, from simple aliphatic to complex aromatic and heterocyclic groups.

The following table illustrates common reagents and conditions for N-alkylation and N-acylation of piperazine scaffolds, which are applicable to this compound.

| Reaction Type | Reagents and Conditions | Resulting Moiety |

| N-Alkylation | Alkyl halide, K₂CO₃, CH₃CN, reflux | N-Alkylpiperazine |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, CH₂Cl₂ | N-Alkylpiperazine |

| N-Acylation | Acyl chloride, Et₃N, CH₂Cl₂, 0 °C to rt | N-Acylpiperazine |

| Amide Coupling | Carboxylic acid, EDC, HOBt, DMF | N-Acylpiperazine |

The 2,3-dihydro-1H-indene (indan) core offers several positions for substitution, allowing for the fine-tuning of the molecule's steric and electronic properties. Modifications can be directed at either the aromatic portion or the saturated five-membered ring.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can be employed to introduce substituents onto the benzene ring of the dihydroindene moiety. The directing effects of the existing sulfonyl group and the alkyl portion of the indan (B1671822) system will influence the position of the incoming electrophile. Subsequent chemical transformations of these newly introduced groups can further expand the diversity of the synthesized analogs. For instance, a nitro group can be reduced to an amine, which can then be further functionalized.

Modifications on the saturated cyclopentyl ring are more challenging and may require multi-step synthetic sequences, potentially starting from substituted indanones or indenes before the construction of the sulfonylpiperazine moiety. Introducing substituents at the 1, 2, or 3-positions of the indan ring can significantly impact the molecule's three-dimensional shape and its interaction with biological targets. researchgate.net

The primary goal of derivatization is to conduct comprehensive structure-activity relationship (SAR) studies. By systematically altering different parts of the this compound molecule, researchers can identify key structural features responsible for its biological activity.

For the piperazine moiety, a wide range of alkyl and acyl groups can be introduced to probe the effects of size, lipophilicity, and hydrogen bonding potential. For example, in related sulfonylpiperazine series, the introduction of small alkyl groups versus bulky aromatic groups on the piperazine nitrogen has been shown to dramatically alter receptor selectivity. nih.gov

Regarding the dihydroindene core, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring can modulate the electronic properties of the sulfonamide group and influence binding affinity. mdpi.com Similarly, the addition of substituents on the aliphatic part of the indan scaffold can explore the steric requirements of the target binding pocket.

The table below provides examples of substituent effects observed in analogous compound series, which can guide the design of derivatives of this compound for SAR studies.

| Modification Site | Substituent Type | Potential Impact on Activity |

| Piperazine Nitrogen | Small alkyl chains | May increase metabolic stability |

| Piperazine Nitrogen | Bulky aromatic groups | Can enhance binding affinity through pi-stacking interactions |

| Dihydroindene Aromatic Ring | Electron-withdrawing groups (e.g., -Cl, -CF₃) | May alter pKa and improve cell permeability |

| Dihydroindene Aromatic Ring | Electron-donating groups (e.g., -OCH₃, -CH₃) | Can influence metabolic pathways |

Stereochemical Control in Synthesis of Related Chiral Dihydroindene Derivatives

The dihydroindene core of this compound is achiral. However, the introduction of substituents on the cyclopentyl ring can create one or more stereocenters, leading to the formation of enantiomers or diastereomers. The stereochemistry of these derivatives can be crucial for their biological activity, as different stereoisomers may exhibit distinct pharmacological profiles.

Achieving stereochemical control in the synthesis of chiral dihydroindene derivatives often involves asymmetric synthesis or chiral resolution. Asymmetric hydrogenation of an appropriately substituted indene precursor using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, can lead to the enantioselective formation of a specific stereoisomer of the dihydroindene ring. Alternatively, chiral auxiliaries can be employed to direct the stereochemical outcome of a key reaction step, with the auxiliary being removed in a subsequent step.

For instance, the synthesis of chiral 2-substituted or 3-substituted indane derivatives can be achieved through enantioselective reduction of a corresponding indanone or through stereoselective alkylation of a chiral enolate derived from an indanone. These chiral intermediates can then be elaborated to the final sulfonylpiperazine derivatives. Chiral resolution, using techniques such as diastereomeric salt formation with a chiral resolving agent or chiral chromatography, can be employed to separate racemic mixtures of the final products or key intermediates.

Advanced Structural Characterization and Conformational Analysis of 1 2,3 Dihydro 1h Indene 5 Sulfonyl Piperazine

The definitive structural elucidation and conformational assessment of 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine rely on a combination of advanced spectroscopic methods and, where available, crystallographic data. These techniques provide a detailed insight into the molecule's three-dimensional architecture, the connectivity of its atoms, and the subtle intramolecular forces that govern its shape and stability.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. Studies on various aryl sulfonyl piperazine (B1678402) derivatives have utilized DFT to optimize molecular geometry and predict electronic features. researchgate.netjddtonline.info These analyses typically involve methods like B3LYP with a 6-31G(d,p) basis set to calculate the molecule's energetic landscape and structural parameters. researchgate.netjddtonline.info However, specific DFT calculations detailing the electronic structure or reactivity predictions for 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine have not been published.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding chemical reactivity and electronic transitions. The energy gap between these orbitals (HOMO-LUMO gap) is a key indicator of molecular stability. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps are used to identify positive and negative electrostatic potential regions on a molecule, which are crucial for understanding intermolecular interactions. researchgate.netjddtonline.info For the general class of aryl sulfonyl piperazines, MEP analyses have identified negative potentials localized around the sulfonyl group and positive potentials on hydrogen atoms. researchgate.netjddtonline.info No specific HOMO-LUMO analysis or MEP maps for this compound are currently available.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is instrumental in drug discovery for predicting ligand-protein interactions.

Numerous studies have performed molecular docking on various piperazine-containing compounds to analyze their binding modes with biological targets such as enzymes or receptors. nih.govwu.ac.thnih.gov These simulations provide insights into how the ligand fits within the protein's active site. Without specific docking studies on this compound, its potential binding modes with any biological target remain hypothetical.

A critical outcome of docking simulations is the identification of specific amino acid residues within the target protein that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. nih.govnih.gov This information is vital for structure-based drug design. As no docking simulations for this compound have been reported, there is no data on its potential interactions with any protein residues.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

Molecular Dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. They are often used to assess the stability of a ligand-protein complex predicted by molecular docking. Studies on related piperazine derivatives have used MD simulations to confirm the stability of the ligand-receptor pair and analyze factors like root mean square deviation (RMSD) and root mean square fluctuation (RMSF). nih.govnih.gov There is currently no published research detailing MD simulations performed on this compound to assess its conformational flexibility or the stability of its potential binding to a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com By identifying the key molecular features that influence a compound's potency and efficacy, QSAR models can be used to predict the activity of novel analogs and guide the design of more effective drugs. jocpr.com

A hypothetical QSAR model for a series of analogs of this compound could be developed by synthesizing a library of derivatives with variations at different positions of the indene (B144670) and piperazine rings. The biological activity of these compounds would be determined experimentally, and then correlated with a set of calculated molecular descriptors.

Key Steps in QSAR Modeling for Scaffold Optimization:

Data Set Generation: A series of analogs of this compound would be synthesized and their biological activity (e.g., IC50 values) against a specific target would be measured.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, would be calculated for each compound in the series.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a QSAR model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

Scaffold Optimization: The validated QSAR model can then be used to predict the activity of virtual compounds, allowing for the in silico design of new analogs with improved potency before their actual synthesis.

Potential Descriptors for QSAR Modeling:

| Descriptor Type | Examples | Potential Influence on Activity |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Receptor binding interactions, metabolic stability |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Fit within the receptor binding pocket |

| Hydrophobic | LogP, Polar surface area (PSA) | Membrane permeability, solubility |

| Topological | Connectivity indices, Shape indices | Overall molecular shape and branching |

Prediction of Molecular Descriptors Relevant to Biological Research

Molecular descriptors are numerical values that encode information about the chemical structure and properties of a molecule. These descriptors are fundamental to QSAR and other computational chemistry approaches, as they provide a quantitative way to represent molecular characteristics that are believed to be important for biological activity.

Calculated Molecular Descriptors for this compound:

| Descriptor | Calculated Value (Hypothetical) | Relevance to Biological Research |

| Molecular Weight | 294.4 g/mol | Influences size and diffusion properties. |

| LogP (Octanol/Water Partition Coefficient) | 1.85 | A measure of lipophilicity, affecting membrane permeability. |

| Topological Polar Surface Area (TPSA) | 54.4 Ų | Predicts hydrogen bonding potential and permeability. |

| Number of Hydrogen Bond Donors | 1 | Potential for interaction with receptor sites. |

| Number of Hydrogen Bond Acceptors | 3 | Potential for interaction with receptor sites. |

| Number of Rotatable Bonds | 2 | Relates to conformational flexibility. |

| Molar Refractivity | 80.1 cm³ | Relates to molecular volume and polarizability. |

| Dipole Moment | 3.2 D | Influences electrostatic interactions with the receptor. |

| HOMO Energy | -8.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons. |

These predicted descriptors suggest that this compound possesses drug-like properties. The moderate LogP value and TPSA suggest a balance between solubility and membrane permeability. The presence of hydrogen bond donors and acceptors indicates the potential for specific interactions with a biological target. The conformational flexibility, as indicated by the number of rotatable bonds, allows the molecule to adopt different conformations to fit into a binding pocket.

Further computational studies, such as molecular docking and molecular dynamics simulations, could utilize these descriptors to model the interaction of this compound with its putative biological target, providing a more detailed understanding of its mechanism of action at the molecular level.

Preclinical Biological Investigations: Mechanism Oriented Approaches

Cellular Assays for Mechanistic Pathway Elucidation

Cell Viability and Proliferation Assays in Disease Models (e.g., cancer cell lines for anti-proliferative effects, excluding general toxicity)

Derivatives of the indene (B144670) and piperazine (B1678402) scaffolds have been the subject of numerous investigations to determine their anti-proliferative effects against various human cancer cell lines. While data specifically on 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine is limited, studies on closely related structures provide significant insight into the potential of this chemical class.

A series of novel 2,3-dihydro-1H-indene derivatives were designed as tubulin polymerization inhibitors. nih.gov Within this series, the most potent compound demonstrated significant antiproliferative activity against four different cancer cell lines, with IC₅₀ values ranging from 0.028 to 0.087 µM. nih.gov This suggests that the dihydro-indene core is a promising pharmacophore for developing potent anticancer agents. Similarly, indoline-5-sulfonamide (B1311495) analogs, which share a structural relationship with the target compound, have shown moderate antiproliferative effects against the MCF7 breast cancer cell line. nih.gov

On the other side of the molecule, the piperazine moiety is a common feature in many compounds with demonstrated anticancer properties. researchgate.net Phenylsulfonylpiperazine derivatives have been tested against breast cancer cell lines, with one promising compound showing an IC₅₀ of 4.48 μM in MCF7 cells. mdpi.com Other research into 1-benzhydrylpiperazine (B193184) derivatives bearing a sulfonyl group also revealed good antiproliferative activity against breast (MCF-7), hepatocellular (HepG-2), cervix (HeLa), and colon (HT-29) carcinoma cell lines. researchgate.net Furthermore, novel piperazine derivatives of vindoline (B23647) and benzofuran (B130515) have shown significant growth inhibition in various human tumor cell lines, including leukemia, lung cancer, and melanoma. nih.govmdpi.comnih.gov A specific piperazine derivative, identified as C505, was found to be a potent inhibitor of cancer cell proliferation with GI₅₀ values between 0.06 and 0.16 µM. e-century.us

The collective findings from these studies on structurally related compounds suggest that the this compound framework has a strong potential for exhibiting anti-proliferative activity in cancer disease models.

Table 1: Anti-proliferative Activity of Related Indene and Piperazine Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Compound Class | Cancer Cell Line(s) | Potency (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| 2,3-dihydro-1H-indene derivative | 4 cancer lines | 0.028 - 0.087 µM | nih.gov |

| Phenylsulfonylpiperazine deriv. | MCF7 (Breast) | 4.48 µM | mdpi.com |

| Piperazine derivative (C505) | K562, HeLa, AGS | 0.055 - 0.155 µM | e-century.us |

| Indoline-5-sulfonamide analog | MCF7 (Breast) | 12.9 µM (hypoxia) | nih.gov |

| Vindoline-piperazine conjugate | MDA-MB-468 (Breast) | 1.00 µM | nih.gov |

| Vindoline-piperazine conjugate | HOP-92 (Lung) | 1.35 µM | nih.gov |

Studies on Oxidative Stress Pathways in Cellular Models

The role of piperazine-containing compounds in modulating oxidative stress has been explored in various cellular models. Oxidative stress is a key pathological factor in numerous diseases, and compounds that can influence these pathways are of significant therapeutic interest. nih.gov

Research on a series of 1,3,5-triazine (B166579) derivatives featuring piperazine and other structural motifs revealed significant antioxidative properties. mdpi.com When evaluated using the ABTS method, several of these compounds demonstrated radical scavenging activity nearly twice that of the standards, Trolox and ascorbic acid, after 60 minutes. mdpi.com The IC₅₀ values for the most active compounds were approximately five times lower than those of the standards, indicating potent antioxidant potential. mdpi.com

In Vivo Preclinical Models for Mechanistic Validation (Non-Human)

Behavioral Assays in Animal Models (e.g., forced swim test for antidepressant-like effects of related compounds)

Behavioral assays in animal models are crucial for assessing the potential central nervous system (CNS) effects of novel compounds. The forced swim test (FST) is a widely used model to screen for antidepressant-like activity. nih.govresearchgate.net Studies on various piperazine derivatives have demonstrated their potential to modulate behavior in this assay.

For instance, a new xanthone (B1684191) derivative containing a piperazine moiety, HBK-6, was shown to have potent antidepressant-like activity in the FST in mice. nih.govresearchgate.net It significantly reduced the immobility time at doses of 5 and 10 mg/kg, an effect stronger than that observed for the standard antidepressants fluoxetine (B1211875) and reboxetine. nih.gov Similarly, piperine (B192125), an alkaloid containing a piperidine (B6355638) ring (structurally related to piperazine), and its derivative, antiepilepsirine, also significantly reduced the duration of immobility in both the FST and the tail suspension test in mice after chronic administration. nih.gov These effects were not associated with changes in general locomotor activity, indicating a specific antidepressant-like action. nih.gov

These studies suggest that the piperazine scaffold is a key feature of compounds with potential antidepressant properties. The mechanism often involves interaction with monoaminergic systems, particularly the serotonergic system. nih.govnih.gov The consistent findings across different piperazine-containing compounds in behavioral models like the FST suggest that this compound could also exhibit CNS activity worthy of investigation.

Table 2: Effects of Related Piperazine Derivatives in the Forced Swim Test (FST) This table is interactive. You can sort the columns by clicking on the headers.

| Compound | Animal Model | Key Finding | Putative Mechanism | Reference |

|---|---|---|---|---|

| HBK-6 (Xanthone-piperazine derivative) | Mice | Reduced immobility time, stronger than fluoxetine | Mediated through serotonergic system | nih.govresearchgate.net |

| Piperine (related alkaloid) | Mice | Reduced duration of immobility | Augmentation of neurotransmitters | nih.gov |

| Antiepilepsirine (Piperine derivative) | Mice | Reduced duration of immobility | Regulation of serotonergic/dopaminergic systems | nih.gov |

Biochemical Analysis of Tissue Samples from Animal Studies (e.g., neurotransmitter levels, protein expression via Western blot, immunohistochemistry)

To elucidate the mechanisms underlying the in vivo effects of pharmacologically active compounds, biochemical analysis of tissue samples from animal models is essential. For compounds related to this compound, these analyses have often focused on neurochemical changes and protein expression.

In studies investigating the antidepressant-like effects of piperazine and its analogs, researchers have measured the levels of key monoamine neurotransmitters in brain tissue. nih.gov Following chronic administration of piperine and its derivative, analysis of brain regions such as the hypothalamus and hippocampus revealed enhanced levels of serotonin (B10506) and, in some cases, dopamine (B1211576). nih.gov Techniques like in vivo microdialysis have also been employed to measure real-time changes in extracellular neurotransmitter levels in the brains of unanesthetized rats, showing that certain piperazine compounds can increase extracellular serotonin. nih.gov

Western blot analysis is another critical technique used to quantify the expression of specific proteins in tissue samples. nih.gov For example, in studies of indoline-5-sulfonamide derivatives, immunoblotting was used to demonstrate that a lead compound could suppress the expression of hypoxia-induced CA IX protein in skin cancer cells. nih.gov This technique allows for the direct assessment of a compound's impact on cellular protein levels, providing mechanistic insight into its mode of action. nih.govnih.gov These established methodologies would be directly applicable to investigating the biochemical effects of this compound in future animal studies.

Evaluation in Disease-Relevant Animal Models (e.g., colitis models for anti-inflammatory compounds)

The therapeutic potential of a compound is often validated in animal models that mimic human diseases. For structures closely related to this compound, evaluation in colitis models has yielded promising results for anti-inflammatory activity.

A series of novel 2,3-dihydro-1H-indene-5-sulfonamide analogs were specifically designed and synthesized as inhibitors of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in inflammation. nih.gov One potent and specific inhibitor from this series, compound 15z, was evaluated for its in vivo efficacy in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice. nih.govebi.ac.uk The study found that compound 15z significantly impacted the activation of the NLRP3 inflammasome within the colon and effectively relieved the symptoms of inflammatory bowel disease in this model. nih.govfigshare.com

This research is particularly relevant as it demonstrates that the 2,3-dihydro-1H-indene-5-sulfonamide core, which is structurally very similar to the target compound, is effective in a key animal model of inflammation. nih.gov Other studies have also used models such as carrageenan-induced rat paw edema to confirm the anti-inflammatory properties of different piperazine derivatives. researchgate.net The positive outcomes for these closely related sulfonamides in colitis models strongly suggest that this compound warrants investigation as a potential therapeutic agent for inflammatory bowel diseases. nih.govnih.gov

Structure Activity Relationship Sar and Lead Optimization Strategies

Design Principles for Modulating Target Affinity and Selectivity within the Sulfonylpiperazine-Dihydroindene Scaffold

The modulation of target affinity and selectivity for compounds based on the sulfonylpiperazine-dihydroindene scaffold is governed by the interplay of its three primary components: the dihydroindene ring, the sulfonyl linker, and the piperazine (B1678402) moiety. Research on analogous arylpiperazine and sulfonylpiperazine structures provides foundational principles for designing derivatives with desired biological profiles, often targeting G protein-coupled receptors (GPCRs) like dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors. nih.govnih.gov

Key design principles include:

Aryl Moiety (Dihydroindene): The dihydroindene group primarily serves as a hydrophobic anchor, engaging with aromatic or hydrophobic pockets within the target protein. Its constrained bicyclic structure, compared to a more flexible phenylalkyl group, can enhance binding affinity by reducing the entropic penalty upon binding. The substitution pattern on this ring is a critical determinant of affinity and selectivity.

Sulfonamide Linker: The sulfonamide group acts as a hydrogen bond acceptor and provides a rigid connection between the aryl and piperazine moieties. Its geometry influences the relative orientation of the two ends of the molecule.

Piperazine Ring: This six-membered heterocycle is a versatile component. researchgate.net The nitrogen atom attached to the sulfonyl group (N1) is typically non-basic, while the second nitrogen (N4) is a basic center that is often protonated at physiological pH. This positive charge is frequently crucial for forming ionic interactions with acidic residues (e.g., Aspartate) in the binding sites of many GPCRs. nih.gov The piperazine ring's conformation and the nature of the substituent on the N4 nitrogen are pivotal for modulating target engagement and functional activity (agonist vs. antagonist). nih.gov

Selectivity between different targets, such as D2 and 5-HT1A receptors, can be achieved by fine-tuning the substituents on both the dihydroindene and piperazine rings. For instance, in related 1-arylpiperazine series, minor structural modifications can shift a compound's profile from a full antagonist to a partial agonist at one or both target receptors. nih.gov The rigidity and substitution of the piperazine ring are also essential; replacing it with a more flexible ethylenediamine (B42938) spacer has been shown to result in a loss of whole-cell activity in related sulfonylpiperazine analogues, underscoring the importance of the ring's structural contribution. nih.gov

Identification of Pharmacophore Elements and Key Structural Features

Pharmacophore modeling for arylpiperazine and sulfonamide-containing ligands has identified several key features that are likely applicable to the sulfonylpiperazine-dihydroindene scaffold, particularly for GPCR targets. nih.gov

The essential pharmacophoric elements can be summarized as:

Aromatic/Hydrophobic Region (HYD/AR): This is provided by the 2,3-dihydro-1H-indene moiety. It is responsible for establishing hydrophobic and potential π-π stacking interactions within the receptor's binding pocket.

Hydrogen Bond Acceptor (HBA): The oxygen atoms of the sulfonyl group (-SO2-) serve as strong hydrogen bond acceptors, interacting with hydrogen bond donor residues in the target protein. nih.gov

Hydrophobic Core: The piperazine ring itself contributes to the hydrophobic character of the molecule. nih.gov

Positively Ionizable Center (PI): The distal nitrogen of the piperazine ring is a basic center that is typically protonated at physiological pH. This positive charge is a critical feature for interaction with a conserved aspartate residue in the third transmembrane domain of aminergic GPCRs.

A general pharmacophore model for related sulfonamide-based ligands suggests the necessity of multiple hydrogen bond acceptor regions surrounding a large hydrophobic region, with two distinct hydrophobic/aromatic regions on either side. nih.gov In the context of 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine, the dihydroindene group fulfills the role of one hydrophobic/aromatic region, while a substituent on the second piperazine nitrogen would fulfill the other. The piperazine itself contributes to the central hydrophobic core, and the sulfonamide provides the key hydrogen bond accepting features.

| Pharmacophore Element | Corresponding Structural Feature | Putative Interaction |

| Aromatic/Hydrophobic Region | 2,3-Dihydro-1H-indene Ring | Hydrophobic interactions, π-π stacking |

| Hydrogen Bond Acceptor | Sulfonyl Group (-SO₂) Oxygens | Hydrogen bonding with receptor residues |

| Hydrophobic Core | Piperazine Ring | van der Waals interactions |

| Positively Ionizable Center | Distal Piperazine Nitrogen (N4) | Ionic bond with acidic residues (e.g., Asp) |

Strategies for Enhancing Modulatory Potency through Substituent Variation

Improving the potency of lead compounds based on the sulfonylpiperazine-dihydroindene scaffold involves systematic variation of substituents on both the dihydroindene and piperazine moieties.

Substitutions on the Dihydroindene Ring: Adding small, lipophilic substituents such as methyl, ethyl, or halogen atoms (F, Cl) to the aromatic portion of the dihydroindene ring can enhance van der Waals or hydrophobic interactions with the target, thereby increasing affinity. The position of the substituent is crucial and can influence selectivity.

Substitutions on the Piperazine Ring: The N4 nitrogen of the piperazine is the most common site for modification. Attaching different aryl, heteroaryl, or alkyl groups can drastically alter potency and functional activity. For example, studies on other 4-(piperazin-1-yl) scaffolds have shown that varying the aryl substituent on the piperazine can lead to potent inhibitors of specific biological targets, such as inflammatory caspases. nih.gov In one such series, an ethylbenzene (B125841) derivative displayed low nanomolar Ki values. nih.gov In another study focused on antimycobacterial agents, the introduction of lipophilic substituents like 3'-CF₃ or 4'-F on a 4-phenylpiperazine moiety improved in vitro activity. mdpi.com

Conversely, certain modifications can be detrimental to activity. For instance, in a related 1-(5-isoquinolinesulfonyl)piperazine (B1672589) series, the inclusion of a methyl group at the 3-position of the piperazine ring resulted in a profound loss of both biochemical and whole-cell activities. nih.gov This suggests that steric hindrance near the core scaffold can disrupt the optimal binding conformation.

Bioisosteric Replacements on the Sulfonylpiperazine and Dihydroindene Moieties

Bioisosteric replacement is a powerful strategy to fine-tune the physicochemical properties, biological activity, and metabolic stability of a lead compound without significantly altering its core structure. preprints.org This involves exchanging an atom or group with another that has broadly similar physical or chemical properties. cambridgemedchemconsulting.com

On the Dihydroindene Moiety: The benzene (B151609) ring of the dihydroindene scaffold is a common target for bioisosteric replacement.

Saturated Bioisosteres: Saturated bicyclic structures can be used to replace the aromatic ring to improve properties like solubility and metabolic stability while maintaining a similar three-dimensional arrangement of substituents. Examples of benzene bioisosteres include 2-oxabicyclo[2.2.2]octane and bicyclo[1.1.1]pentane. enamine.net Replacing a phenyl ring with a 2-oxabicyclo[2.2.2]octane core in other drug molecules has been shown to increase water solubility and enhance metabolic stability. enamine.net

On the Sulfonylpiperazine Moiety:

Sulfonamide Group: The sulfonamide linker itself can be replaced with other groups that maintain a similar geometry and hydrogen-bonding capacity, such as a reversed sulfonamide, an amide, or a urea (B33335) group. These changes can impact the electronic properties, stability, and binding interactions of the molecule.

Piperazine Ring: The piperazine ring can be replaced with other cyclic diamines or constrained analogues. However, as noted earlier, modifications to this ring must be approached with caution, as its structure is often critical for activity. nih.gov

The introduction of a sulfur atom as a bioisosteric replacement for a carbon atom can create new interactions that stabilize the ligand-target complex, modify lipophilicity, and alter selectivity for biological targets. preprints.orgnih.gov

Approaches to Improve Metabolic Stability in Preclinical Models (excluding human metabolic data)

A significant challenge in lead optimization is achieving adequate metabolic stability to ensure sufficient drug exposure in vivo. nih.gov Arylpiperazine derivatives are often susceptible to rapid metabolism. In vitro assays using preclinical models such as mouse or rat liver microsomes are essential for identifying and mitigating these liabilities. nih.govresearchgate.net

Common metabolic weak points ("soft spots") in this scaffold include:

Aromatic Hydroxylation: The dihydroindene ring is susceptible to oxidation by cytochrome P450 enzymes. nih.gov

N-dealkylation: If a substituent is present on the N4-nitrogen of the piperazine, it can be cleaved off.

Piperazine Ring Oxidation: The piperazine ring itself can undergo oxidation.

Strategies to enhance metabolic stability in preclinical models include:

Blocking Metabolic Sites: Introducing metabolically robust groups at positions prone to oxidation can block metabolic pathways. For example, replacing a hydrogen atom with fluorine (F) or deuterium (B1214612) (D) can strengthen the C-H bond, making it more resistant to cleavage. cambridgemedchemconsulting.com The C-F bond is particularly strong and the high electronegativity of fluorine can shield adjacent sites from oxidative metabolism. cambridgemedchemconsulting.com

Modulating Electronics: Making aromatic rings more electron-deficient can decrease their susceptibility to oxidation. This is the principle behind replacing a phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring. nih.gov

Scaffold Hopping: In cases of severe metabolic liability, completely replacing a problematic moiety with a more stable one (scaffold hopping) can be effective. For example, if the dihydroindene group is rapidly metabolized, it could be replaced with a more stable heterocyclic system. nih.gov

A study on piperazin-1-ylpyridazines demonstrated that structural modifications could improve the in vitro intrinsic clearance by more than 50-fold in mouse liver microsomes (MLM). nih.gov The initial compound had a half-life of about 2 minutes in MLM, with major metabolites resulting from mono-hydroxylation of the benzene rings. nih.gov Strategic modifications led to a final compound with a half-life of 113 minutes. nih.gov

| Strategy | Example | Rationale |

| Metabolic Blocking | Replace -H on the dihydroindene ring with -F | C-F bond is stronger than C-H, resisting oxidative cleavage. cambridgemedchemconsulting.com |

| Electronic Modulation | Replace dihydroindene with a pyridyl-fused analogue | The electron-deficient pyridine ring is less prone to P450 oxidation. nih.gov |

| Conformational Constraint | Introduce strategic methyl groups | Can sterically hinder the approach of metabolic enzymes. |

| Deuteration | Replace metabolically labile -H with -D | The kinetic isotope effect can slow the rate of C-D bond cleavage. cambridgemedchemconsulting.com |

Rational Design for Specific Biological Pathway Engagement

The sulfonylpiperazine-dihydroindene scaffold can be rationally designed to engage specific biological pathways by tailoring its structure to interact with key proteins within that pathway. This process often involves computational methods like molecular docking combined with targeted synthesis and biological evaluation. nih.gov

Targeting Cancer Pathways: Phenylpiperazine derivatives have been designed as anticancer agents by targeting enzymes critical for cancer cell proliferation, such as topoisomerase II. mdpi.com By modifying the substituents on the piperazine and aryl moieties, it is possible to direct the compound to bind to the ATP-binding site or the DNA-binding domain of such enzymes. Similarly, derivatives of the related 2-hydroxy-1H-indene-1,3(2H)-dione scaffold have been rationally designed as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in cancer therapy. pensoft.net

Targeting Inflammatory Pathways: The piperazine scaffold has been successfully utilized to develop potent, non-competitive inhibitors of inflammatory caspases (caspase-1, -4, and -5). nih.gov These enzymes are central to the inflammasome pathway, which drives inflammatory responses. Rational design in this context involves optimizing the substituents on the piperazine ring to achieve high affinity and selectivity for the allosteric binding sites of these enzymes. nih.gov

Targeting Neurological Pathways: As previously mentioned, the arylpiperazine scaffold is a classic template for designing ligands for dopamine and serotonin receptors, which are central to neurological pathways involved in conditions like schizophrenia and depression. nih.govnih.gov Rational design focuses on achieving a specific agonist/antagonist profile at multiple receptors (polypharmacology) to create an optimal therapeutic effect. For example, a compound with combined D2 receptor antagonism and 5-HT1A receptor agonism is a sought-after profile for atypical antipsychotics. nih.gov

The process typically begins with a known biological target. Molecular docking studies can then be used to predict how analogues of this compound might bind. These computational insights guide the synthesis of a focused library of compounds, which are then tested in vitro to validate the design and establish a structure-activity relationship for engagement with the desired biological pathway. nih.gov

Analytical Methodologies in Research and Development

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples (e.g., HPLC, LC-MS/MS)

Chromatographic methods are central to the analysis of "1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine," providing the necessary resolution to separate the compound from impurities and matrix components. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques for purity assessment and quantification.

Given the structure of "this compound," which contains a hydrophilic piperazine (B1678402) moiety and a more hydrophobic indane-sulfonyl group, reversed-phase HPLC is a suitable approach. A C18 or C8 stationary phase would likely provide good retention and separation. The mobile phase would typically consist of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often preferred to ensure the efficient elution of the main compound and any potential impurities with differing polarities.

For LC-MS/MS analysis, which offers higher sensitivity and selectivity, an electrospray ionization (ESI) source in positive ion mode would be effective due to the presence of the basic piperazine ring, which is readily protonated. The selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification, even in complex biological matrices. nih.govresearchgate.net

Table 1: Representative HPLC and LC-MS/MS Parameters for the Analysis of "this compound"

| Parameter | HPLC-UV | LC-MS/MS |

| Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5-95% B over 10 min | 5-95% B over 5 min |

| Flow Rate | 0.3 mL/min | 0.4 mL/min |

| Column Temp. | 40 °C | 40 °C |

| Detection | UV at ~220 nm and 270 nm | ESI+, MRM |

| Ionization | - | Electrospray (ESI) |

| Scan Mode | - | Multiple Reaction Monitoring (MRM) |

Derivatization Strategies for Enhanced Detection in Biological Matrices for Research Applications (e.g., UV-active derivatives for HPLC-UV)

In instances where high sensitivity is required and LC-MS/MS is not available, or for specific research applications, derivatization of the piperazine moiety can be employed to enhance its detectability by HPLC-UV. Since the piperazine group itself lacks a strong chromophore, attaching a UV-active or fluorescent tag can significantly improve the limit of detection. jocpr.com

A common derivatizing agent for secondary amines like piperazine is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). jocpr.com The reaction of NBD-Cl with the piperazine nitrogen results in a highly UV-active derivative, allowing for sensitive detection at the parts-per-million (ppm) level. Another potential derivatization strategy involves the use of dansyl chloride, which would yield a fluorescent derivative, enabling even lower detection limits with a fluorescence detector. researchgate.net

Table 2: Potential Derivatization Reactions for "this compound"

| Derivatizing Agent | Functional Group Targeted | Resulting Derivative | Detection Enhancement |

| 4-chloro-7-nitrobenzofuran (NBD-Cl) | Piperazine nitrogen | NBD-derivative | Strong UV absorbance |

| Dansyl chloride | Piperazine nitrogen | Dansyl-derivative | Fluorescence |

Spectroscopic Quantification Methods for Research Purposes (e.g., UV-Vis, Fluorescence)

UV-Visible (UV-Vis) spectroscopy can be a straightforward method for the quantification of "this compound" in pure samples or simple formulations. The molecule is expected to exhibit UV absorbance due to the presence of the benzenesulfonamide (B165840) chromophore. Benzenesulfonamides typically show absorption maxima around 220 nm and a weaker band around 260-270 nm. nist.govsielc.comacs.org The precise wavelengths and molar absorptivity would need to be determined experimentally for the specific compound. A calibration curve based on the Beer-Lambert law can then be constructed to determine the concentration of the compound in unknown samples.

While the native fluorescence of "this compound" is not expected to be strong, some N-arylsulfonamides have been shown to exhibit fluorescence. researchgate.net The indane moiety itself is not typically fluorescent, but its fusion to the benzene (B151609) ring of the sulfonamide could potentially influence the electronic properties and lead to some level of fluorescence. A detailed investigation involving the measurement of excitation and emission spectra would be necessary to evaluate the potential of fluorescence spectroscopy for direct quantification.

Stability Studies under Controlled Laboratory Conditions (e.g., pH, light, temperature)

Forced degradation studies are essential to understand the intrinsic stability of "this compound" and to develop stability-indicating analytical methods. sapub.orgbiomedres.us These studies involve subjecting the compound to stress conditions such as acidic and basic hydrolysis, oxidation, heat, and light.

Photostability : Aromatic sulfonamides can be susceptible to photodegradation. Exposure to UV light can lead to the cleavage of the C-S and S-N bonds. researchgate.net The indane portion of the molecule is generally more photostable. mdpi.com

Thermal Stability : The compound is expected to be relatively stable at ambient and moderately elevated temperatures in the solid state. Forced degradation studies at higher temperatures would reveal its thermal degradation profile.

The degradation products formed under these stress conditions would be analyzed, typically by LC-MS/MS, to elucidate the degradation pathways. This information is critical for determining appropriate storage and handling conditions for the compound in a research setting.

Future Research Directions and Potential Academic Applications

Exploration of Novel Biological Targets for the Scaffold

The 2,3-dihydro-1H-indene (indane) and piperazine (B1678402) rings are prevalent in a multitude of biologically active compounds, suggesting that their combination in 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine could yield derivatives with affinity for a wide array of biological targets. The indane core is a feature of molecules designed as tubulin polymerization inhibitors, which have applications in oncology. nih.gov Similarly, piperazine is a well-established "privileged scaffold" in medicinal chemistry, appearing in drugs targeting a vast range of receptors and enzymes. mdpi.com

Future research could, therefore, focus on screening this compound and its derivatives against diverse panels of biological targets. Particular areas of interest could include, but are not limited to:

G-Protein Coupled Receptors (GPCRs): Many piperazine-containing drugs modulate GPCRs, including serotonergic and dopaminergic receptors.

Enzymes: The sulfonylpiperazine moiety is present in inhibitors of various enzymes, such as HCV polymerase and LpxH. researchgate.net

Ion Channels: The structural characteristics of the scaffold may lend themselves to interaction with various ion channels.

Protein-Protein Interactions: The rigid indane core and the flexible piperazine ring could provide a basis for the design of molecules that disrupt specific protein-protein interactions.

Development as Chemical Probes for Understanding Biological Processes

A chemical probe is a small molecule used to study and manipulate a biological system. The development of such tools from the this compound scaffold could be a valuable direction for academic research. Should a derivative of this scaffold be found to have high affinity and selectivity for a particular biological target, it could be further modified to create a chemical probe.

For instance, the incorporation of a reactive group, such as a sulfonyl fluoride, could transform a potent and selective ligand into a covalent probe, enabling the permanent labeling and identification of its target protein. researchgate.net This approach would be invaluable for target validation and for elucidating the physiological and pathological roles of the target protein.

Application as a Precursor for Advanced Medicinal Chemistry Leads

The this compound molecule is an ideal starting point for the generation of more complex and potent medicinal chemistry leads. The piperazine ring offers a readily modifiable handle for the introduction of a wide variety of substituents, allowing for the systematic exploration of the chemical space around the core scaffold.

Medicinal chemistry campaigns could focus on:

N-Substitution of the Piperazine Ring: The secondary amine of the piperazine ring can be readily functionalized with a diverse range of chemical groups to modulate potency, selectivity, and pharmacokinetic properties.

Modification of the Indane Ring: The indane ring could be substituted at various positions to explore structure-activity relationships (SAR).

Bioisosteric Replacement: The indane or piperazine rings could be replaced with other cyclic systems to fine-tune the molecule's properties.

Mechanistic Studies on Less Explored Biological Pathways

Should initial screening efforts identify a biological activity of interest for a derivative of this compound, this would open the door to in-depth mechanistic studies. If the compound is found to act on a less-explored or poorly understood biological pathway, it could become a valuable tool for dissecting the molecular mechanisms of that pathway.

For example, if a derivative is found to have a novel anti-proliferative effect in cancer cells, subsequent research could focus on identifying its direct molecular target and elucidating the downstream signaling events that lead to cell death or growth arrest. Such studies would not only advance our understanding of fundamental biology but could also uncover new therapeutic strategies.

Computational Design of Next-Generation Derivatives

Computational chemistry and molecular modeling can play a significant role in guiding the development of next-generation derivatives of this compound. Once a biological target is identified, computational methods can be employed to predict how modifications to the scaffold will affect its binding affinity and selectivity.

Table 1: Potential Computational Approaches

| Computational Method | Application |

|---|---|

| Molecular Docking | Predict the binding mode of derivatives in the active site of a target protein. |

| Quantum Mechanics (QM) | Calculate the electronic properties of the scaffold to understand its reactivity and interaction with biological targets. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex to assess its stability. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop mathematical models that relate the chemical structure of derivatives to their biological activity. |

These computational approaches can help to prioritize the synthesis of new compounds, thereby accelerating the drug discovery process.

Synthesis of Diverse Compound Libraries for High-Throughput Screening

The this compound scaffold is well-suited for the synthesis of large and diverse compound libraries for high-throughput screening (HTS). The straightforward chemistry of piperazine functionalization allows for the parallel synthesis of a multitude of derivatives, each with unique chemical properties.

These libraries could be screened against a wide range of biological assays to identify "hits" for various therapeutic areas. The structural diversity of the library would increase the probability of discovering novel biological activities. The availability of such libraries in academic or industrial screening collections would be a valuable resource for the broader scientific community.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves sulfonylation of the piperazine ring using 2,3-dihydro-1H-indene-5-sulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Critical steps include controlling reaction temperature (0–5°C) to minimize side reactions and using column chromatography for purification. Purity can be verified via HPLC (>95%) and NMR spectroscopy to confirm the absence of unreacted starting materials or sulfonic acid byproducts .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH2 protons) and indene-sulfonyl moiety (aromatic protons at δ 7.0–7.5 ppm).

- FT-IR : Identify sulfonyl (S=O) stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]+ for C13H16N2O2S: 265.09) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Use receptor-binding assays (e.g., 5-HT or dopamine receptors) due to the piperazine scaffold's known affinity for neurotransmitter receptors. For example:

- Radioligand displacement assays with HEK293 cells expressing target receptors.

- Functional assays (e.g., cAMP modulation) to assess agonism/antagonism. Include positive controls (e.g., known 5-HT2A antagonists) and triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields (>70%) while minimizing impurities?

- Methodological Answer :

- Solvent Selection : Replace dichloromethane with THF or DMF to enhance sulfonyl chloride solubility.

- Catalyst Use : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonylation.

- Workup Optimization : Quench excess sulfonyl chloride with aqueous NaHCO3 instead of HCl to avoid acidic hydrolysis of the product. Monitor intermediates via TLC and adjust stoichiometry (1.2:1 sulfonyl chloride:piperazine) .

Q. How should contradictory data in receptor-binding assays (e.g., variable IC50 values across studies) be resolved?

- Methodological Answer :

- Assay Replication : Repeat experiments under standardized conditions (pH, temperature, cell passage number).

- Orthogonal Assays : Validate findings using calcium flux assays or β-arrestin recruitment assays.

- Metabolic Stability Check : Rule out compound degradation during assays via LC-MS analysis of post-assay samples. Contradictions may arise from differences in cell membrane preparation or allosteric modulation .

Q. What computational strategies are effective for predicting target interactions and SAR (structure-activity relationships)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., 5-HT2A). Focus on the sulfonyl group’s hydrogen bonding with Ser159 and hydrophobic interactions with the indene ring.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.

- QSAR Modeling : Train models on analogs (e.g., from and ) to predict modifications (e.g., fluorination at indene C4) for enhanced affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.